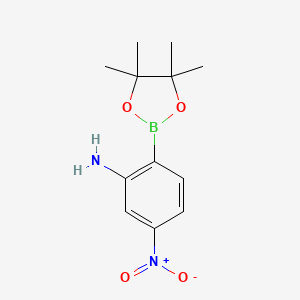

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

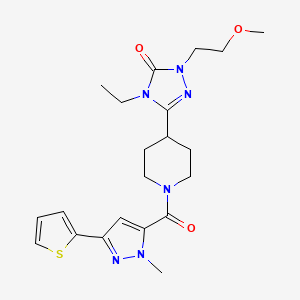

“5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is an organic compound that contains borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The Miyaura borylation and sulfonylation reactions are also used in its synthesis .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . This compound can also be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .Physical And Chemical Properties Analysis

The molecular formula of the compound is CHBNO and its average mass is 219.088 Da . The compound has been studied using density functional theory (DFT) to further clarify certain physical and chemical properties .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds.

Protodeboronation

It is an electron-rich boronic acid ester that can also be used in protodeboronation . Protodeboronation is a process where a boronate ester or a boronic acid is converted into a hydrocarbon and a boronic acid or a boronate ester, respectively.

Diels-Alder Reaction

The compound is often used in the Diels-Alder reaction with styrene and trans-β-nitrostyrene . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene system.

Fluorescent Probe

It can also serve as a fluorescent probe . Fluorescent probes are used in various types of imaging techniques, including fluorescence microscopy and spectroscopy, which are widely used in biological and chemical research.

Analytical Reagent

The compound can be used as an analytical reagent . Analytical reagents are substances used in a laboratory setting to chemically react with another substance to produce a measurable result.

Electrolyte Additive

In the field of energy storage, it has been used as an electrolyte additive to induce the decomposition of PF6- and form a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress the growth of lithium dendrites .

Mechanism of Action

The compound is used as an enzyme inhibitor or specific ligand drug . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Future Directions

properties

IUPAC Name |

5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGAIVJBQKIURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![3-Methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017348.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3017356.png)

![2-(2-Chlorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B3017361.png)